[2-(4-Bromophenoxy)ethyl]amine hydrochloride
Description
[2-(4-Bromophenoxy)ethyl]amine hydrochloride (CAS: 663941-79-5) is an organic ammonium salt with the molecular formula C₈H₁₁BrClNO and a molecular weight of 252.54 g/mol . It consists of a 4-bromophenoxyethyl backbone linked to a protonated amine group, stabilized by a chloride counterion. Its hydrochloride form enhances water solubility, a critical feature for bioavailability in drug formulations.
Properties
IUPAC Name |
2-(4-bromophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTNYFFFMUXATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663941-79-5 | |
| Record name | 1-(2-aminoethoxy)-4-bromobenzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Reactions
- The key intermediate, 2-(4-bromophenoxy)ethylamine, can be synthesized via nucleophilic substitution reactions where 4-bromophenol derivatives react with ethylene oxide or 2-chloroethylamine derivatives.
- Alternatively, the synthesis can begin from 4-bromophenol reacting with 2-bromoethylamine or related haloalkylamines under basic conditions to form the ether linkage.
Literature-Reported Methods
- Nucleophilic substitution with haloalkylamines: A typical approach involves reacting 4-bromophenol with 2-chloroethylamine or its protected forms under basic conditions (e.g., using triethylamine) to yield 2-(4-bromophenoxy)ethylamine. This reaction proceeds via the displacement of the halide by the phenoxide ion formed in situ.
- Reduction of nitrostyrene derivatives: Another route, as described in related phenethylamine syntheses, involves reduction of 4-bromonitrostyrene intermediates to the corresponding amines using reducing agents such as sodium borohydride or catalytic hydrogenation. However, this method is more common for phenethylamines rather than phenoxyethylamines.
Enzymatic Synthesis (Related Analogues)
- Enzymatic methods have been reported for related compounds such as 2-(4-bromophenyl)ethylamine, involving phenylalanine ammonia lyase and decarboxylase enzymes for stereoselective synthesis under mild conditions. While this method is promising, it is less common for the phenoxyethylamine derivative.
Conversion to Hydrochloride Salt
- The free base amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- This step improves the compound's crystallinity, stability, and ease of purification.
- The hydrochloride salt formation is a straightforward acid-base reaction:
$$
\text{R-NH}2 + \text{HCl} \rightarrow \text{R-NH}3^+ \text{Cl}^-
$$
Reaction Conditions and Optimization
- Solvent: Common solvents include ethanol, methanol, or ethyl acetate for the substitution and salt formation steps.
- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (25–80 °C) to optimize yield without decomposing sensitive intermediates.
- Base: Triethylamine or sodium hydride is often used to generate the phenoxide ion for nucleophilic substitution.
- Purification: Flash chromatography on silica gel or recrystallization from ethyl acetate/hexane mixtures is used to purify intermediates and final products.
Data Table Summarizing Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 4-Bromophenol + 2-chloroethylamine, base (e.g., triethylamine), solvent (ethanol), RT to 60 °C, 12–24 h | 70–85 | Formation of 2-(4-bromophenoxy)ethylamine |
| Reduction of nitrostyrene (alternative) | 4-Bromonitrostyrene + NaBH4 or catalytic hydrogenation | 60–75 | More common for phenethylamines, less for phenoxyethylamines |
| Hydrochloride salt formation | Treatment of free amine with HCl in ethanol or ether, RT, 2–4 h | >90 | Produces stable hydrochloride salt |
| Purification | Flash chromatography or recrystallization | — | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : Converting the amine group to a nitro group.
Reduction: : Reducing nitro groups to amines.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Employing reducing agents such as iron (Fe) or hydrogen (H2) in the presence of a catalyst.
Substitution: : Utilizing nucleophiles like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Production of amine derivatives.
Substitution: : Generation of various substituted phenol derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of various organic compounds. Its brominated structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it suitable for creating more complex molecules .
Biology
- Biological Activity Studies : Research indicates that [2-(4-Bromophenoxy)ethyl]amine hydrochloride can interact with biological systems, making it a model compound for studying the effects of brominated phenoxyethylamines on cellular processes. Its potential antimicrobial and anticancer properties are of particular interest .
Medicine
- Pharmaceutical Development : The compound is explored for its therapeutic applications in medicinal chemistry. Its ability to modulate neurotransmitter systems suggests potential uses in treating conditions like depression and anxiety by acting on serotonin and dopamine pathways . Preliminary studies indicate its efficacy in inducing apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Exhibits significant activity against both Gram-positive and Gram-negative bacteria, likely due to increased lipophilicity from the bromine atom enhancing membrane penetration .
- Anticancer Properties : Preliminary research suggests that the compound may induce apoptosis in cancer cells through modulation of cell signaling pathways involved in survival and proliferation .
- Neuroprotective Effects : Emerging evidence indicates that it may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative diseases such as Alzheimer's .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy Study : A study demonstrated significant antimicrobial properties of similar compounds, suggesting that this compound could exhibit comparable effects.
- Cancer Cell Line Testing : Research involving various cancer cell lines showed that this compound could induce cell death, supporting its potential as an anticancer agent.
- Neuroprotection Studies : Investigations into neuroprotective effects revealed that compounds with similar structures could mitigate oxidative damage in neuronal models.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: : Modulating biochemical pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS No. | References |
|---|---|---|---|---|---|
| [2-(4-Bromophenoxy)ethyl]amine hydrochloride | C₈H₁₁BrClNO | 252.54 | -NH₃⁺Cl⁻, 4-bromophenoxyethyl | 663941-79-5 | |
| 2-(4-Bromophenoxy)ethylamine hydrochloride | C₁₀H₁₅BrClNO | 286.59 | -NH(CH₂CH₃)⁺Cl⁻, ethyl substitution | 1052525-13-9 | |
| {[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride | C₁₄H₁₄BrCl₂NO | 363.08 | -CH₃ substitution, 2-bromo-4-chlorophenoxy | 2089255-78-5 | |
| {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride | C₁₄H₁₃BrClFNO | 352.62 | -F substitution, 5-fluoro modification | N/A | |
| [2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride | C₁₃H₂₀BrCl₂N₂O | 364.57 | Piperidine ring, dihydrochloride | N/A |
Key Observations:
- Ethyl-substituted analog (C₁₀H₁₅BrClNO) exhibits a higher molecular weight due to the ethyl group, which may alter lipophilicity and receptor-binding kinetics compared to the parent compound .
- Piperidine-containing analogs introduce a heterocyclic ring, which can improve metabolic stability and target selectivity in drug design .
Physicochemical Properties
- Solubility: The hydrochloride salt form of [2-(4-bromophenoxy)ethyl]amine ensures high aqueous solubility, critical for intravenous formulations. In contrast, neutral analogs (e.g., 2-(4-bromophenoxy)ethanol, CAS: 67386-39-4) lack ionic character and exhibit lower solubility .
- Stability: Bromine and chlorine substituents in analogs (e.g., C₁₄H₁₄BrCl₂NO) may increase photostability but also raise toxicity concerns compared to the simpler 4-bromophenoxyethyl backbone .
Biological Activity
[2-(4-Bromophenoxy)ethyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of the biological activity of this compound, including its interactions with various receptors and enzymes, as well as its implications in therapeutic contexts.
This compound is characterized by its bromophenyl group, which enhances its reactivity and interaction with biological targets. The presence of the bromine atom influences the compound's electronic properties, potentially affecting its binding affinities and physiological effects compared to similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits significant activity as an agonist of the 5-HT₂A receptor , a key receptor involved in various neurological processes including mood regulation and perception. This receptor's modulation suggests potential therapeutic applications for neurological disorders.
Key Findings
- Receptor Interaction : Studies show that this compound has a high binding affinity for the 5-HT₂A receptor, influencing neurotransmitter systems and potentially offering therapeutic benefits for conditions like depression and anxiety disorders.
- Enzyme Interactions : The compound also affects enzyme-substrate interactions, which may play a role in its pharmacological profile. This includes potential inhibition or modulation of enzymes involved in metabolic pathways .
Table 1: Summary of Biological Activity
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Receptor Binding | High affinity for 5-HT₂A receptor; implications for mood disorders |
| Study 2 | Enzyme Interaction | Modulates enzyme activity affecting metabolic pathways |
| Study 3 | Cytotoxicity | Evaluated against cancer cell lines; showed potential anticancer properties |
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited significant antiproliferative activity against A549 lung cancer cells, with IC₅₀ values indicating strong cytotoxicity at sub-micromolar concentrations.
The mechanism through which this compound exerts its biological effects involves:
- Agonistic Action : Activation of the 5-HT₂A receptor leads to downstream signaling pathways that may enhance or inhibit cellular functions related to mood and cognition.
- Enzymatic Modulation : By interacting with specific enzymes, the compound may alter metabolic processes, contributing to its therapeutic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(4-Bromophenoxy)ethyl]amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-bromophenol with a haloethylamine derivative (e.g., 2-chloroethylamine) under basic conditions. For example, using K₂CO₃ in DMF at 80–100°C facilitates ether bond formation . Continuous flow reactors may enhance efficiency in scaled-up syntheses by improving heat transfer and reducing side reactions . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is advised. Monitor yield and purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the bromophenoxy group (aromatic protons at δ 6.8–7.4 ppm) and ethylamine chain (CH₂NH₂ at δ 2.8–3.2 ppm) .
- FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and C–Br absorption (500–600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula C₈H₁₀BrClNO (calculated m/z: 264.5) .
- Elemental Analysis : Validate %C, %H, %N, and %Cl within ±0.3% of theoretical values .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The hydrochloride salt enhances stability compared to the free base. Store desiccated at –20°C in amber vials to prevent hygroscopic degradation and light-induced bromophenyl bond cleavage . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition via HPLC. Avoid prolonged exposure to strong acids/bases, which may hydrolyze the ether linkage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the bromophenyl group (e.g., replace Br with Cl, F, or methyl) or vary the ethylamine chain length. Assess changes in bioactivity using in vitro assays (e.g., receptor binding, enzyme inhibition) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like GPCRs or monoamine transporters. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What experimental strategies are recommended to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., luminescence vs. fluorescence) .
- Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) in triplicate to calculate EC₅₀/IC₅₀ values. Use GraphPad Prism for nonlinear regression analysis .
- Meta-Analysis : Pool data from ≥3 independent studies and apply Fisher’s exact test to identify outliers. Replicate disputed findings under standardized conditions .
Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
- Methodological Answer :
- Rodent Models :
- Forced Swim Test (FST) : Assess antidepressant-like activity (dose: 10–50 mg/kg i.p., n=10/group). Compare immobility time vs. fluoxetine controls .
- Microdialysis : Measure extracellular dopamine/serotonin in striatum or prefrontal cortex after administration (20 mg/kg i.p.) .
- Safety Profiling : Conduct acute toxicity studies (OECD 423) to determine LD₅₀ and monitor organ histopathology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
